N-(2,6-diethylphenyl)benzenesulfonamide
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Overview
Description
N-(2,6-diethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.399 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Preparation Methods
The synthesis of N-(2,6-diethylphenyl)benzenesulfonamide typically involves the reaction of 2,6-diethylphenylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,6-diethylphenylamine+benzenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(2,6-diethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfonic acid derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, nitration typically requires a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can lead to reduced cancer cell proliferation and metastasis. Additionally, the compound can modulate the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Comparison with Similar Compounds
N-(2,6-diethylphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- N-(2,6-dimethylphenyl)benzenesulfonamide
- N-(4-methylphenyl)benzenesulfonamide
- N-(2,4-dimethylphenyl)benzenesulfonamide
These compounds share similar structural features but differ in the substituents on the aromatic ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds. For example, this compound may exhibit different reactivity and biological activity compared to its dimethyl or methyl-substituted counterparts .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, and its biological activities make it a promising candidate for further investigation in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
106291-28-5 |
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Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-3-13-9-8-10-14(4-2)16(13)17-20(18,19)15-11-6-5-7-12-15/h5-12,17H,3-4H2,1-2H3 |
InChI Key |
VIJIPNMCOOEVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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